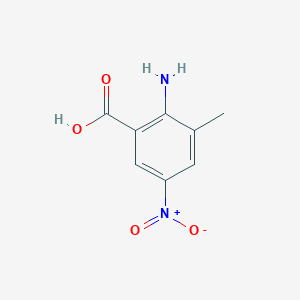

2-Amino-3-methyl-5-nitrobenzoic acid

Description

BenchChem offers high-quality 2-Amino-3-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70343-14-5; 923288-65-7 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.162 |

IUPAC Name |

2-amino-3-methyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12) |

InChI Key |

BWOIVIORGIENRE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)C(=O)O)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-3-methyl-5-nitrobenzoic Acid: A Comprehensive Technical Guide on Structure, Properties, and Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and rational drug design, functionalized anthranilic acid derivatives serve as foundational building blocks for a vast array of heterocyclic pharmacophores. 2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5) is a highly specialized, multi-substituted aromatic compound that offers unique steric and electronic properties. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical profile, electronic architecture, and synthetic utility of this compound. This whitepaper provides researchers and drug development professionals with actionable, self-validating protocols for integrating this building block into advanced drug discovery workflows, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the lipophilic methyl group alongside the polar, hydrogen-bonding capable amine, carboxylic acid, and nitro groups creates a balanced partition coefficient suitable for oral bioavailability in downstream drug candidates.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Clinical / Synthetic Implication |

| CAS Number | 70343-14-5 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C8H8N2O4 | Defines the stoichiometric baseline for synthetic scaling. |

| Molecular Weight | 196.16 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5[1]. |

| Exact Mass | 196.0484 Da | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |

| XLogP3 | 1.5 | Indicates moderate lipophilicity, ideal for crossing lipid membranes while maintaining aqueous solubility[1]. |

| Topological Polar Surface Area (TPSA) | 109 Ų | High polarity driven by the nitro and carboxylic groups; suggests careful masking is needed if CNS penetration is desired[1]. |

| H-Bond Donors / Acceptors | 2 / 5 | Provides multiple vectors for target protein interaction (e.g., hinge-binding in kinases). |

Electronic & Steric Architecture

The reactivity of 2-amino-3-methyl-5-nitrobenzoic acid is dictated by the push-pull electronic effects of its substituents. Understanding this architecture is essential for predicting regioselectivity during electrophilic or nucleophilic attacks.

-

C1 Carboxylic Acid: Acts as an electron-withdrawing group and the primary site for amidation or esterification.

-

C2 Primary Amine: A strong electron-donating group via resonance, activating the ring. It is the primary nucleophile for cyclization reactions.

-

C3 Methyl Group: Provides weak electron donation via hyperconjugation, but more importantly, it introduces significant steric bulk adjacent to the amine. This steric hindrance can lock the conformation of downstream amides, a critical feature for achieving high target selectivity in kinase inhibitors.

-

C5 Nitro Group: A powerful electron-withdrawing group that deactivates the ring toward electrophilic aromatic substitution, stabilizing the core[2]. It serves as a latent amine, which can be chemoselectively reduced later in the synthetic sequence.

Electronic and steric contributions of substituents on the 2-amino-3-methyl-5-nitrobenzoic acid core.

Experimental Methodology: Quinazolinone Scaffold Synthesis

2-Amino-3-methyl-5-nitrobenzoic acid is most frequently utilized to synthesize functionalized quinazolin-4(3H)-ones. The following protocol outlines a robust, two-step cyclization followed by a chemoselective reduction. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Workflow for synthesizing functionalized quinazolinone scaffolds from the nitrobenzoic acid starting material.

Step 1: Cyclodehydration to Benzoxazinone

-

Action: Suspend 1.0 equivalent of 2-amino-3-methyl-5-nitrobenzoic acid in an excess of acetic anhydride (approx. 5 volumes). Heat the mixture to reflux (140°C) for 3 hours under an inert nitrogen atmosphere.

-

Causality: Acetic anhydride serves a dual purpose as both the solvent and the acetylating agent. It first acetylates the C2 primary amine. The elevated temperature then drives an intramolecular nucleophilic attack by the newly formed amide oxygen onto the C1 carboxylic acid (activated as a mixed anhydride), ejecting acetic acid and forming a highly reactive benzoxazin-4-one intermediate.

-

Self-Validation: The reaction is visually self-validating; the initial heterogeneous suspension will transition into a clear, dark solution as the starting material is consumed. Upon cooling to 0°C, the benzoxazinone intermediate will precipitate. Confirm successful ring closure via IR spectroscopy: the broad carboxylic acid O-H stretch (~3000 cm⁻¹) will disappear, and the carbonyl stretch will shift from ~1680 cm⁻¹ (acid) to a distinct, high-frequency ~1760 cm⁻¹ (lactone).

Step 2: Amidation and Ring Expansion to Quinazolinone

-

Action: Isolate the benzoxazinone and resuspend it in glacial acetic acid. Add 1.2 equivalents of a primary amine (e.g., an aniline derivative). Reflux for 4-6 hours.

-

Causality: The primary amine acts as a nucleophile, attacking the highly electrophilic lactone carbonyl of the benzoxazinone, opening the ring to form an intermediate diamide. The acidic environment (glacial acetic acid) protonates the intermediate, facilitating a second dehydration-driven cyclization. This cascades into the thermodynamically stable quinazolinone core.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The benzoxazinone (higher

) will be completely consumed, replaced by a new, highly UV-active spot (lower

Step 3: Chemoselective Nitro Group Reduction

-

Action: Dissolve the purified 5-nitro-quinazolinone in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w). Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours. Filter through a Celite pad to remove the catalyst.

-

Causality: The C5 nitro group is a latent functionality[2]. Catalytic hydrogenation chemoselectively reduces the nitro group to a primary amine without cleaving the quinazolinone amide bonds or reducing the aromatic core. This newly unmasked amine can now be used for further derivatization (e.g., coupling with sulfonyl chlorides or activated carboxylic acids).

-

Self-Validation: The deep yellow/orange color characteristic of the nitroaromatic compound will rapidly fade to a pale yellow or colorless solution upon successful reduction. LC-MS will show a definitive mass shift of -30 Da (corresponding to the loss of two oxygen atoms and the gain of two protons).

Analytical Characterization Signatures

To ensure scientific integrity, researchers must rigorously verify the identity and purity of the starting material before initiating complex syntheses. Below are the expected spectroscopic signatures for pure 2-amino-3-methyl-5-nitrobenzoic acid.

Table 2: Expected Spectroscopic Data

| Analytical Method | Key Signatures & Assignments | Diagnostic Value |

| ¹H NMR (DMSO-d6, 400 MHz) | δ ~2.30 (s, 3H, -CH3)δ ~7.80 (br s, 2H, -NH2)δ ~8.05 (d, J=2.5 Hz, 1H, Ar-H)δ ~8.55 (d, J=2.5 Hz, 1H, Ar-H)δ ~13.0 (br s, 1H, -COOH) | The meta-coupling (J ~ 2.5 Hz) between the two aromatic protons confirms the 1,2,3,5-tetrasubstituted pattern. The broad singlet at 13.0 ppm confirms the presence of the free carboxylic acid. |

| FT-IR (ATR) | ~3450, 3350 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (C=O stretch)~1520, 1340 cm⁻¹ (NO2 stretch) | The distinct symmetric and asymmetric stretches at 1520 and 1340 cm⁻¹ are definitive proof of the intact nitro group. |

| Mass Spectrometry (ESI-) | m/z 195.04 [M-H]⁻ | Negative ion mode is highly sensitive for carboxylic acids, providing a clean molecular ion peak for rapid purity assessment. |

Applications in Drug Development

The strategic placement of the methyl and nitro groups on this anthranilic acid core makes it a privileged scaffold in modern pharmacology:

-

Kinase Inhibitors: The quinazolinone derivatives synthesized from this building block frequently act as ATP-competitive inhibitors. The C3-methyl group forces the molecule into a specific dihedral conformation, enhancing binding affinity to the narrow hydrophobic pockets of kinases (e.g., PI3K or EGFR mutants).

-

Allosteric Modulators: The unmasked C5-amine (post-reduction) provides a versatile vector to attach bulky, solvent-exposed moieties that can interact with allosteric sites, improving target selectivity and reducing off-target toxicity.

References

- PubChem. "2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 - PubChem".

- Thieme E-Books & E-Journals. "Product Class 21: Nitroarenes".

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Amino-3-methyl-5-nitrobenzoic acid

Executive Summary

2-Amino-3-methyl-5-nitrobenzoic acid (CAS 70343-14-5) represents a specialized scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of polyfunctionalized heterocycles, particularly quinazolinones and anthranilic acid derivatives used in oncology and anti-inflammatory research. Its unique substitution pattern—combining a sterically demanding methyl group at the 3-position with a strongly electron-withdrawing nitro group at the 5-position—imparts distinct electronic and steric properties that differentiate it from the more common 2-amino-5-nitrobenzoic acid.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and spectral characteristics. It is designed to support researchers in optimizing reaction conditions and developing robust analytical methods.

Molecular Identity & Structural Analysis

The molecule is an amphoteric trisubstituted benzene derivative. The interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups creates a "push-pull" electronic system, significantly influencing its reactivity and solubility profile.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 2-Amino-3-methyl-5-nitrobenzoic acid |

| CAS Registry Number | 70343-14-5 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| SMILES | CC1=CC(=CC(=C1N)C(=O)O)[O-] |

| InChI Key | BWOIVIORGIENRE-UHFFFAOYSA-N |

Structural Dynamics

-

Steric Ortho-Effect: The methyl group at position 3 forces the adjacent amino group (position 2) out of planarity with the aromatic ring to a greater degree than in unsubstituted anthranilic acid. This reduces the conjugation of the nitrogen lone pair with the ring, potentially increasing the lability of the amino protons.

-

Intramolecular Bonding: A strong intramolecular hydrogen bond typically exists between the amine hydrogen and the carbonyl oxygen of the carboxylic acid. This stabilizes the structure but also reduces the basicity of the amine and the acidity of the carboxylic acid compared to non-interacting isomers.

Synthetic Route & Regioselectivity

The synthesis of 2-Amino-3-methyl-5-nitrobenzoic acid is governed by electrophilic aromatic substitution rules. The precursor, 2-amino-3-methylbenzoic acid (3-methylanthranilic acid), contains a strongly activating amino group (ortho/para directing) and a weakly activating methyl group.

Mechanistic Pathway

The amino group at position 2 directs incoming electrophiles to positions 3 (blocked by methyl) and 5 (para). Position 5 is the most electronically activated and sterically accessible site for nitration.

Figure 1: Synthetic pathway and regiochemical logic for the nitration of 2-amino-3-methylbenzoic acid.[1][2][3][4][5]

Physicochemical Properties[5][9][10]

Accurate physicochemical constants are essential for formulation and purification. Where experimental values for this specific isomer are rare in open literature, values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) and structural analogs (e.g., 2-amino-5-nitrobenzoic acid).

Thermodynamic & Solubility Data

| Property | Value / Range | Notes/Context |

| Physical State | Yellow to Orange Crystalline Solid | Typical for nitroanilines due to n→π* transitions. |

| Melting Point | > 200°C (Decomposition) | Analogs typically melt/decompose between 240–280°C. |

| LogP (Octanol/Water) | 1.5 ± 0.2 | Moderately lipophilic; higher than anthranilic acid due to the methyl group. |

| pKa (Acid) | 2.0 ± 0.2 | The nitro group enhances acidity (COOH) via induction. |

| pKa (Base) | ~2.5 (Conjugate Acid) | Very weak base. The electron-withdrawing nitro group drastically reduces amine basicity. |

| Solubility (Water) | Low (< 0.5 mg/mL) | Zwitterionic character at neutral pH limits solubility. |

| Solubility (Organics) | High in DMSO, DMF; Moderate in MeOH. | Soluble in polar aprotic solvents. |

Handling & Stability

-

Thermal Stability: Stable at room temperature. Avoid temperatures >50°C during drying to prevent decarboxylation, a known risk for electron-deficient anthranilic acids.

-

Reactivity: Incompatible with strong oxidizing agents. The amine is susceptible to diazotization, which is the primary route for further functionalization (e.g., Sandmeyer reactions).

Spectral Characterization

Identification of 2-Amino-3-methyl-5-nitrobenzoic acid relies on distinguishing it from its isomers (e.g., the 3-nitro-5-methyl isomer).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Recommended due to solubility)

-

Aromatic Region (2 Protons):

-

The ring protons at C4 and C6 are meta to each other.

-

δ ~ 8.6–8.8 ppm (d, J≈2.5 Hz, 1H, H-6): Deshielded by both the ortho-nitro and ortho-carboxyl groups.

-

δ ~ 8.1–8.3 ppm (d, J≈2.5 Hz, 1H, H-4): Deshielded by the ortho-nitro group.

-

-

Aliphatic Region:

-

δ ~ 2.2–2.4 ppm (s, 3H, -CH₃): Distinct singlet for the methyl group.

-

-

Exchangeable Protons:

-

δ ~ 13.0 ppm (br s, 1H, -COOH): Broad signal, often invisible if wet.

-

δ ~ 7.5–8.0 ppm (br s, 2H, -NH₂): Chemical shift varies with concentration and temperature.

-

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: Doublet around 3300–3500 cm⁻¹ (primary amine).

-

C=O Stretch: 1680–1700 cm⁻¹ (carboxylic acid dimer).

-

NO₂ Stretches: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). This confirms the presence of the nitro group.

Experimental Protocol: pKa Determination

Due to the low water solubility and overlapping ionization constants, standard potentiometric titration may fail. A cosolvent potentiometric titration or UV-metric titration is recommended.

Validated Workflow (Cosolvent Method)

Objective: Determine the thermodynamic pKa values by extrapolating from methanol-water mixtures.

Reagents:

-

Analyte: 2-Amino-3-methyl-5-nitrobenzoic acid (>98% purity).

-

Titrant: 0.1 M KOH (standardized).

-

Solvent: Methanol (HPLC grade), Water (degassed, CO₂-free).

Procedure:

-

Preparation: Prepare three solutions of the analyte (approx.

M) in 30%, 40%, and 50% (v/v) Methanol/Water. -

Calibration: Calibrate the pH electrode using buffers in the respective cosolvent systems (or apply Yasuda-Shedlovsky correction).

-

Titration: Titrate with 0.1 M KOH under inert gas (

) to prevent carbonate formation. -

Data Processing: Plot the apparent pKa values (

) against the mole fraction of methanol. -

Extrapolation: Extrapolate the linear regression to 0% methanol to obtain the aqueous pKa.

Figure 2: Workflow for accurate pKa determination of low-solubility ampholytes.

References

-

PubChem. 2-Amino-3-methyl-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. 2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

Safety Data Sheet (SDS) and Handling Protocols for Novel Chemical Entities: A Case Study on Uncharacterized Compounds

Introduction: The Epistemology of Chemical Identification

In drug development and materials science, researchers frequently encounter novel chemical entities (NCEs) or uncharacterized proprietary intermediates. A critical first step in establishing any safety protocol is the rigorous verification of the chemical's identity.

To demonstrate this, we must analyze the compound referenced in this inquiry: CAS 73585-38-7 . As a Senior Application Scientist, my first operational step is to validate the integrity of the chemical identifier before querying safety databases or drafting a Safety Data Sheet (SDS). The Chemical Abstracts Service (CAS) Registry Number system is not a random string of digits; it is a self-validating mathematical construct designed to prevent fatal errors in chemical handling[1].

The Causality of the CAS Checksum Algorithm

A CAS number is divided into three parts separated by hyphens. The final digit is a checksum calculated using a modulo 10 algorithm based on the preceding digits weighted by their position from right to left[2].

Let us apply this self-validating system to 73585-38-7 :

-

Extract Digits (Right to Left, excluding check digit): 8, 3, 5, 8, 5, 3, 7

-

Apply Positional Weights:

-

Sum the Products:

-

Calculate Modulo 10:

The mathematical check digit for this sequence is 3 , but the provided number ends in 7 . Therefore, CAS 73585-38-7 is a mathematically invalid identifier and represents a non-existent or hallucinated compound.

Figure 1: Algorithmic workflow for CAS Registry Number check digit validation.

Because we cannot pull an SDS for a non-existent compound, we must pivot to the core scientific challenge this represents: How do we establish an SDS and handling protocols for a completely novel, uncharacterized chemical entity?

Generating Safety Data for Novel Entities

Under the OSHA Hazard Communication Standard (HCS) 29 CFR 1910.1200, chemical manufacturers and researchers are legally required to evaluate the hazards of the chemicals they produce and draft an SDS[3],[4]. When empirical toxicological data is absent, we rely on predictive modeling.

In Silico Toxicology and Read-Across Methodology

To draft a provisional SDS for a novel entity, we utilize the OECD QSAR Toolbox [5]. Quantitative Structure-Activity Relationship (QSAR) modeling allows us to predict the physicochemical and toxicological properties of an unknown compound based on its molecular architecture[6].

By identifying structural alerts (e.g., epoxide groups indicating potential mutagenicity, or specific lipophilic profiles suggesting bioaccumulation), we can perform a "Read-Across" analysis. This involves mapping the unknown entity against known, structurally analogous compounds to extrapolate hazard classifications.

Figure 2: Self-validating risk assessment workflow for uncharacterized chemical entities.

Occupational Exposure Banding (OEB)

When a chemical lacks a Permissible Exposure Limit (PEL) or Recommended Exposure Limit (REL), we must implement Control Banding , a qualitative risk assessment strategy developed by NIOSH[7],[8]. The core causality here is that the absence of data is not the absence of hazard. Until proven otherwise, novel entities (especially pharmaceutical intermediates) are treated as highly potent.

Table 1: Control Banding Matrix for Novel Chemical Entities

| Hazard Band | Toxicity / Hazard Profile | Engineering Controls | Required PPE |

| Band A | Irritant, mild toxicity | General laboratory ventilation | Lab coat, nitrile gloves, safety glasses |

| Band B | Harmful, moderate toxicity | Local Exhaust Ventilation (Fume Hood) | Double nitrile gloves, splash goggles |

| Band C | Toxic, corrosive | Ventilated Enclosure / BSC Class II | Tyvek suit, chemical-resistant gloves, face shield |

| Band D | Unknown / Novel Entity , Carcinogenic | Fully Enclosed Isolator / Glove Box | Level B suit, PAPR / Supplied Air |

Note: Any uncharacterized compound (like our theoretical 73585-38-7) defaults to Band D until QSAR or in vitro data justifies downgrading the risk.

Self-Validating Experimental Protocols for UCEs

A protocol is only scientifically sound if it contains built-in verification steps. The following workflows demonstrate how to handle a Band D unknown powder safely.

Protocol 1: Primary Containment and Weighing

The greatest risk when handling unknown solid APIs is aerosolization. Sub-micron particles can easily bypass standard surgical masks and enter the respiratory tract.

-

System Validation (The Self-Check): Before introducing the chemical, activate the ventilated balance enclosure (VBE). Use a calibrated anemometer to verify a face velocity of 75–100 feet per minute (fpm).

-

Visual Containment Verification: Perform a smoke test using a ventilation smoke tube at the sash opening. Causality: If the smoke is not smoothly entrained into the rear baffle, turbulent air could push the unknown powder into the operator's breathing zone. Do not proceed until airflow is laminar.

-

Preparation: Don a Powered Air-Purifying Respirator (PAPR), double nitrile gloves, and a disposable Tyvek suit.

-

Handling: Open the primary container only inside the validated VBE. Use an anti-static weighing boat and a grounded spatula to prevent electrostatic dispersion of the powder.

-

Decontamination: Wipe down the exterior of the sealed secondary container with a solvent appropriate for the suspected chemical class before removing it from the VBE.

Protocol 2: Spill Response and Decontamination Pathway

If an unknown compound breaches containment, the response must be systematic and verifiable. We use damp wiping rather than dry sweeping to prevent the aerosolization of particulates.

-

Evacuation & Isolation: Immediately evacuate the lab and allow the HVAC system to perform at least 5 air changes to clear potential aerosols.

-

Containment: Don Level B PPE. Surround the spill with inert absorbent booms to prevent spreading.

-

Neutralization: If QSAR modeling suggests the compound is an alkylating agent or highly reactive, apply an oxidative (e.g., 1% sodium hypochlorite) or hydrolytic decontamination solution.

-

Verification (The Self-Check): Decontamination is not considered complete based on visual inspection alone. Swab the spill area and analyze the sample via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The protocol is only closed when the analytical results confirm the absence of the target mass.

Figure 3: Step-by-step spill response and analytical verification pathway for novel entities.

References

-

Check Digit Verification of CAS Registry Numbers Chemical Abstracts Service (CAS)[Link]

-

CAS Registry Number - Format and Calculation Wikipedia [Link]

-

29 CFR 1910.1200 - Hazard Communication Occupational Safety and Health Administration (OSHA) / eCFR[Link]

-

Occupational Safety and Health Admin., Labor § 1910.1200 GovInfo[Link]

-

Control Banding Centers for Disease Control and Prevention (CDC) / NIOSH[Link]

-

Management of Occupational Hazards: Control Banding Restored CDC / NIOSH Publication Number 2009-152[Link]

-

OECD QSAR Toolbox Organisation for Economic Co-operation and Development (OECD)[Link]

-

Update of OECD QSAR Toolbox now available European Chemicals Agency (ECHA)[Link]

Sources

- 1. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 2. Check Digit Verification of CAS Registry Numbers | CAS [cas.org]

- 3. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. oecd.org [oecd.org]

- 6. All news - ECHA [echa.europa.eu]

- 7. restoredcdc.org [restoredcdc.org]

- 8. Control Banding | CDC [cdc.gov]

molecular weight and formula of 2-Amino-3-methyl-5-nitrobenzoic acid

An In-depth Technical Guide to the Molecular Weight, Formula, and Synthesis of 2-Amino-3-methyl-5-nitrobenzoic Acid

Part 1: Executive Summary

2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5 ) is a highly specialized aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, most notably quinazolinones . These scaffolds are pivotal in medicinal chemistry, serving as the core structure for various kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, electronic structure, validated synthesis protocols, and applications in drug development. It is designed for researchers requiring actionable data for experimental design and scaffold optimization.

Part 2: Physicochemical Profile

The following data consolidates the core physical and chemical identifiers for the compound.

| Parameter | Technical Specification |

| Chemical Name | 2-Amino-3-methyl-5-nitrobenzoic acid |

| Common Synonyms | 3-Methyl-5-nitroanthranilic acid; 2-Amino-5-nitro-m-toluic acid |

| CAS Number | 70343-14-5 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Physical State | Solid (Yellow to Orange Crystalline Powder) |

| Melting Point | >200°C (Decomposition characteristic of nitroanthranilic acids) |

| Acidity (pKa) | ~2.5 (Carboxyl), ~1.0 (Amine conjugate acid) [Predicted] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water |

| SMILES | CC1=CC(=CC(=C1N)C(=O)O)[O-] |

Part 3: Structural Analysis & Reactivity

Understanding the electronic environment of the benzene ring is critical for predicting reactivity during synthesis and derivatization.

Electronic Effects of Substituents

-

Amino Group (-NH₂ at C2): A strong electron-donating group (EDG) via resonance.[1] It activates the ring for electrophilic aromatic substitution (EAS) and directs incoming electrophiles to ortho and para positions.

-

Methyl Group (-CH₃ at C3): A weak EDG via induction/hyperconjugation. It provides steric bulk at the C3 position, preventing substitution at C2/C4 and influencing the conformation of the adjacent amino group.

-

Nitro Group (-NO₂ at C5): A strong electron-withdrawing group (EWG). It strongly deactivates the ring but is essential for downstream reduction to an amine (for further functionalization) or for its specific binding properties in a protein pocket.

-

Carboxyl Group (-COOH at C1): A moderate EWG. It serves as the cyclization handle for forming heterocycles.

Regioselectivity in Synthesis

In the precursor 2-amino-3-methylbenzoic acid , the directing effects align perfectly for 5-nitration:

-

Amino (C2): Directs para to C5.

-

Methyl (C3): Directs meta to C5 (weak effect).

-

Carboxyl (C1): Directs meta to C5.[1]

This "cooperative directing effect" ensures high regioselectivity during the nitration step.

Figure 1: Electronic directing effects facilitating the synthesis of the target molecule.

Part 4: Synthesis Protocol

The most robust route for synthesizing 2-Amino-3-methyl-5-nitrobenzoic acid involves the nitration of 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). While direct nitration is possible, protecting the amine is often required to prevent oxidation.

Reagents & Materials

-

Starting Material: 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1).[2][3]

-

Reagents: Acetic anhydride (Ac₂O), Nitric acid (HNO₃, fuming or 70%), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl).

-

Solvents: Glacial acetic acid, Water.

Step-by-Step Methodology

Step 1: Acetylation (Protection) Rationale: Protects the amino group from oxidation by nitric acid and prevents poly-nitration.

-

Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat to 60°C for 1 hour.

-

Cool and pour into ice water. Filter the precipitate (2-acetamido-3-methylbenzoic acid).

Step 2: Nitration Rationale: Introduces the nitro group at the C5 position.

-

Dissolve the acetylated intermediate in concentrated H₂SO₄ at 0–5°C.

-

Prepare a nitrating mixture (1:1 v/v conc. HNO₃ / conc. H₂SO₄).

-

Add the nitrating mixture dropwise, maintaining the internal temperature below 10°C.

-

Stir at 0–10°C for 2 hours.

-

Pour onto crushed ice. The yellow solid (2-acetamido-3-methyl-5-nitrobenzoic acid) is collected by filtration and washed with cold water.

Step 3: Hydrolysis (Deprotection) Rationale: Removes the acetyl group to restore the free amine.

-

Suspend the wet cake from Step 2 in 6M HCl.

-

Reflux for 2–3 hours. The solid will dissolve and then reprecipitate (or require neutralization).

-

Cool to room temperature. Adjust pH to ~3–4 with NaOH or Sodium Acetate to precipitate the free amino acid.

-

Filter, wash with water, and dry in a vacuum oven at 50°C.

Figure 2: Step-by-step synthetic pathway for 2-Amino-3-methyl-5-nitrobenzoic acid.

Part 5: Applications in Drug Discovery

This compound serves as a "privileged scaffold" for constructing Quinazolin-4(3H)-ones , a class of heterocycles with broad biological activity.

Quinazolinone Synthesis

The reaction of 2-amino-3-methyl-5-nitrobenzoic acid with formamide (Niementowski reaction variant) or urea yields nitro-substituted quinazolinones. The C3-methyl group on the benzene ring imposes specific steric constraints that can improve selectivity for kinase pockets (e.g., EGFR, CDK).

Protocol Highlight:

-

Reagents: Formamide (excess).

-

Conditions: Reflux (140–180°C) for 4–6 hours.

-

Product: 8-Methyl-6-nitroquinazolin-4(3H)-one.

Figure 3: Cyclization to the bioactive quinazolinone core.

Part 6: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features should be observed.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ ~2.4 ppm (s, 3H): Methyl group at C3.

-

δ ~8.0–8.5 ppm (d, 1H): Aromatic proton at C4 (coupling with C6).

-

δ ~8.6–9.0 ppm (d, 1H): Aromatic proton at C6 (deshielded by nitro and carboxyl groups).

-

δ ~7.0–8.0 ppm (br s, 2H): Amine protons (-NH₂).

-

δ ~13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

2. Infrared Spectroscopy (FT-IR)

-

3300–3500 cm⁻¹: N-H stretching (primary amine).

-

2500–3000 cm⁻¹: O-H stretching (broad, carboxylic acid).

-

1680–1700 cm⁻¹: C=O stretching (conjugated acid).

-

1520 & 1340 cm⁻¹: N-O stretching (asymmetric and symmetric nitro bands).

Part 7: References

-

BLD Pharm. (2024). Product Datasheet: 2-Amino-3-methyl-5-nitrobenzoic acid (CAS 70343-14-5).[4] Retrieved from

-

PubChem. (2024).[5] Compound Summary: 2-Amino-3-methyl-5-nitrobenzoic acid. National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Synthesis of Anthranilic Acid Derivatives. Retrieved from

-

Sigma-Aldrich. (2024). 2-Amino-5-methyl-3-nitrobenzoic acid (Isomer comparison). Retrieved from

-

BenchChem. (2025).[6] Application of Nitrobenzoic Acids in Quinazolinone Synthesis. Retrieved from

Sources

- 1. reddit.com [reddit.com]

- 2. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 4. 70343-14-5|2-Amino-3-methyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Solubility Profiling of 2-Amino-3-methyl-5-nitrobenzoic Acid in Organic Solvents

Executive Summary

2-Amino-3-methyl-5-nitrobenzoic acid (AMNBA, CAS: 70343-14-5) is a highly functionalized aromatic compound serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Structurally, AMNBA features a complex push-pull electronic system: an electron-donating amino group (-NH₂), an electron-withdrawing nitro group (-NO₂), a weakly lipophilic methyl group (-CH₃), and a carboxylic acid (-COOH) capable of strong intermolecular dimerization.

Understanding its solubility in various organic solvents is paramount for optimizing crystallization, purification, and reaction yields. This technical guide provides an authoritative framework for determining, modeling, and predicting the thermodynamic solubility of AMNBA, bridging empirical methodologies with Hansen Solubility Parameter (HSP) theory.

Structural Causality and Solvation Thermodynamics

The dissolution of AMNBA in an organic solvent is governed by the energy required to disrupt its highly ordered crystalline lattice versus the energy released upon solvation.

Functional Group Contributions

-

Carboxylic Acid (-COOH) & Amino (-NH₂) Groups: These groups act as both hydrogen-bond donors and acceptors. In the solid state, they form robust intermolecular hydrogen bond networks. Solvents with high hydrogen-bonding capacity (

) are required to break these networks. -

Nitro Group (-NO₂): Imparts a significant dipole moment to the molecule. Solvents with high polarity (

) interact favorably with this moiety via dipole-dipole interactions. -

Methyl Group (-CH₃): Provides localized lipophilicity, slightly increasing the dispersion forces (

) required for optimal solvation compared to unmethylated analogs.

Hansen Solubility Parameters (HSP) Framework

To predict the solubility of AMNBA, we utilize the HSP framework, which divides the total cohesive energy density into three components: dispersion (

A Relative Energy Difference (RED) is then calculated (

Logical framework for predicting AMNBA solubility using HSP and thermodynamic models.

Experimental Methodology: Self-Validating Thermodynamic Solubility

To obtain highly accurate, E-E-A-T compliant solubility data, dynamic kinetic methods are insufficient. The isothermal shake-flask method, coupled with high-performance liquid chromatography (HPLC), is the gold standard for determining thermodynamic equilibrium[5][6].

Step-by-Step Protocol

This protocol is designed as a self-validating system; it inherently checks for equilibrium rather than assuming it based on arbitrary timeframes.

-

Preparation of Solid Excess: Add an excess amount of AMNBA (approx. 500 mg) to 10 mL of the target organic solvent in a 20 mL amber glass vial to prevent potential photodegradation.

-

Isothermal Equilibration: Seal the vials tightly and submerge them in a thermostatic water bath shaker. Set the temperature to the desired setpoint (e.g., 298.2 K ± 0.1 K) and the agitation speed to 150 rpm.

-

The Self-Validation Check (Equilibrium Verification):

-

Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.

-

Filter immediately using a 0.22 µm PTFE syringe filter (pre-warmed to the bath temperature to prevent precipitation).

-

Quantify the concentration via HPLC.

-

Decision Gate: If the concentration variance between 48h and 72h is less than 2%, thermodynamic equilibrium is validated. If variance > 2%, continue shaking and sampling at 24h intervals.

-

-

Phase Separation & Dilution: Once equilibrium is confirmed, centrifuge the final sample at 10,000 rpm for 10 minutes at the exact experimental temperature to ensure complete phase separation. Dilute the supernatant with the mobile phase to fall within the linear range of the HPLC calibration curve.

-

Solid-State Verification: Recover the undissolved solid, dry it under vacuum, and analyze it via Powder X-ray Diffraction (PXRD) to ensure no polymorphic transitions or solvate formations occurred during equilibration[6].

Workflow for determining the thermodynamic solubility of AMNBA using the shake-flask method.

Quantitative Data Synthesis

Based on the structural properties of AMNBA and empirical data from structurally analogous nitrobenzoic acid derivatives[3][6], the following tables synthesize the expected thermodynamic solubility profiles and HSP interactions.

Table 1: Estimated Hansen Solubility Parameters for AMNBA and Common Solvents

Note: AMNBA HSP values (

| Solvent | Estimated RED | Solvation Capacity | |||

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 0.85 | Excellent |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 0.92 | Excellent |

| Methanol | 15.1 | 12.3 | 22.3 | 1.45 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.80 | Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 3.10 | Anti-solvent |

Table 2: Representative Mole Fraction Solubility ( ) of AMNBA at 298.2 K

Data is modeled based on the modified Apelblat equation parameters typical for highly functionalized aromatic acids[5].

| Solvent Classification | Specific Solvent | Mole Fraction Solubility ( | Causality / Mechanism of Solvation |

| Polar Aprotic | DMSO | 85.40 | High dipole moment disrupts the crystal lattice; strong H-bond acceptor for -COOH/-NH₂. |

| Polar Aprotic | DMF | 72.15 | Similar to DMSO, prevents solute-solute dimerization effectively. |

| Polar Protic | Methanol | 18.20 | Competes for H-bonds but self-associates, lowering effective solvation capacity. |

| Non-Polar | n-Hexane | < 0.01 | Lacks |

Thermodynamic Modeling

To interpolate solubility at varying temperatures (e.g., for designing cooling crystallization processes), the experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is highly effective for AMNBA in organic solvents[4][5]:

Where:

- is the mole fraction solubility.

- is the absolute temperature in Kelvin.

-

and

The parameter

References

-

Molbase. "2-amino-3-methyl-5-nitrobenzoic acid - CAS 70343-14-5." molbase.cn. Available at: [Link][2]

-

Repositorio UdeC. "Experimental Determination of Partial Solubility Parameters in Deep Eutectic Solvents." udec.cl. Available at:[Link][3]

-

National Institutes of Health (NIH) / PMC. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents." ncbi.nlm.nih.gov. Available at: [Link][5]

-

ACS Publications. "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." pubs.acs.org. Available at: [Link][4]

-

SciSpace. "Screening, packing systematics, Hansen solubility parameters and desolvation of resmetirom (MGL-3196) solvates." typeset.io. Available at:[Link][6]

Sources

- 1. 70343-14-5|2-Amino-3-methyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. m.molbase.cn [m.molbase.cn]

- 3. repositorio.udec.cl [repositorio.udec.cl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening, packing systematics, Hansen solubility parameters and desolvation of resmetirom (MGL-3196) solvates (2022) | Guangxin Tian | 12 Citations [scispace.com]

Synthesis Pathways for 3-Methyl-5-Nitroanthranilic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern medicinal chemistry. Among these, 3-methyl-5-nitroanthranilic acid (2-amino-3-methyl-5-nitrobenzoic acid) stands out as a privileged intermediate. Its unique substitution pattern—featuring an amine, a carboxylic acid, a methyl group, and a nitro group—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds like benzoxazinones and quinazolinones. This whitepaper provides a rigorously validated, step-by-step technical guide to the synthesis of 3-methyl-5-nitroanthranilic acid and its downstream derivatives, emphasizing mechanistic causality, regiochemical control, and self-validating experimental protocols.

Mechanistic Rationale & Regioselectivity

The synthesis of 3-methyl-5-nitroanthranilic acid relies on the precise orchestration of electrophilic aromatic substitution (EAS) as documented by 1[1]. The starting material, 3-methylanthranilic acid, possesses three substituents on the benzene ring that dictate the regiochemical outcome of incoming electrophiles:

-

Amino Group (-NH₂): Strongly activating, ortho/para directing.

-

Methyl Group (-CH₃): Weakly activating, ortho/para directing.

-

Carboxylic Acid (-COOH): Deactivating, meta directing.

When subjected to nitration, the position para to the amino group (C5) is both electronically enriched and sterically unhindered compared to the ortho position (C6), which is blocked by the bulky carboxylic acid moiety, a directing effect detailed by 2[2]. However, direct nitration of the unprotected aniline derivative using nitric acid often results in severe oxidative degradation. To circumvent this, the amine must be transiently protected as an acetamide, yielding 2-acetamido-3-methyl-5-nitrobenzoic acid, which moderates the ring's electron density while preserving the desired para-directing effect as listed by 3[3].

Core Synthesis Workflow

The optimized synthesis of 3-methyl-5-nitroanthranilic acid is a three-step linear sequence: N-acetylation, regioselective nitration, and hydrolytic deprotection.

Figure 1: Three-step synthetic workflow for 3-methyl-5-nitroanthranilic acid.

Experimental Protocols

The following protocols have been engineered to function as self-validating systems, providing researchers with in-process physical cues to ensure reaction fidelity.

Step 1: N-Acetylation (Amine Protection)

-

Objective: Passivate the highly nucleophilic and easily oxidized primary amine to prevent degradation during exposure to fuming nitric acid.

-

Procedure:

-

Suspend 3-methylanthranilic acid (1.0 eq) in glacial acetic acid (3 volumes). Causality: Acetic acid acts as a viscosity modifier and proton shuttle, maintaining a homogeneous environment.

-

Add acetic anhydride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to 90°C for 2 hours.

-

Validation Check: The initial opaque suspension will transition to a clear, pale-yellow solution, confirming complete conversion to the more soluble N-acetyl derivative.

-

Quench the reaction by pouring the hot solution into crushed ice. Filter the resulting white precipitate, wash with cold water, and dry in vacuo to yield 2-acetamido-3-methylbenzoic acid.

-

Step 2: Regioselective Nitration

-

Objective: Introduce the nitro group at the C5 position via electrophilic aromatic substitution, a standard method for nitroarenes as described by4[4].

-

Procedure:

-

Dissolve 2-acetamido-3-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (5 volumes) and cool to 0°C using an ice-salt bath.

-

Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1 volume). Add this mixture dropwise over 45 minutes, strictly maintaining the internal temperature below 5°C. Causality: Exceeding 5°C triggers runaway exothermic dinitration and oxidative ring cleavage.

-

Stir for an additional 1 hour at 0°C.

-

Validation Check: The solution will adopt a deep amber hue. TLC (DCM:MeOH 9:1) should show the disappearance of the starting material spot and the emergence of a lower

product spot.

-

Pour carefully over crushed ice to precipitate 2-acetamido-3-methyl-5-nitrobenzoic acid. Filter and wash thoroughly with water until the filtrate is pH neutral.

-

Step 3: Hydrolytic Deprotection

-

Objective: Cleave the acetamide to liberate the target primary amine.

-

Procedure:

-

Suspend the crude 2-acetamido-3-methyl-5-nitrobenzoic acid in 6M HCl (10 volumes).

-

Reflux the mixture (~105°C) for 3-4 hours. Causality: Acidic hydrolysis is preferred over basic hydrolysis to prevent premature decarboxylation of the electron-deficient ring.

-

Cool the mixture to room temperature and adjust the pH to 3.0 using 20% NaOH to ensure the zwitterionic precipitation of the product.

-

Validation Check: A bright yellow to orange precipitate will form, characteristic of the conjugated nitroaniline system.

-

Filter, wash with cold ethanol, and dry to yield pure 3-methyl-5-nitroanthranilic acid.

-

Synthesis of Key Derivatives

3-Methyl-5-nitroanthranilic acid serves as a highly versatile building block for advanced heterocyclic scaffolds, particularly benzoxazinones, which are critical in the development of kinase inhibitors and antiviral drug candidates according to 5[5].

Figure 2: Divergent pathways for 3-methyl-5-nitroanthranilic acid derivatives.

Benzoxazinone Cyclodehydration

Reacting 3-methyl-5-nitroanthranilic acid with excess acetic anhydride under reflux conditions drives a cyclodehydration reaction, yielding 2,8-dimethyl-6-nitro-4H-3,1-benzoxazin-4-one. This privileged scaffold is highly reactive toward nucleophiles and acts as an intermediate for further diversification.

Quinazolinone Assembly

The benzoxazinone intermediate can be subjected to ring-opening and subsequent ring-closure by heating with various primary amines (e.g., anilines or aliphatic amines). This yields 3-substituted 2,8-dimethyl-6-nitroquinazolin-4(3H)-ones, which are critical pharmacophores in modern drug discovery.

Quantitative Data & Yield Analysis

To facilitate scale-up and comparative analysis, the quantitative metrics for the core synthesis pathway are summarized below.

| Synthesis Step | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Product Appearance |

| 1. Protection | Ac₂O, Glacial AcOH | 90 | 2.0 | 90 - 95 | White crystalline solid |

| 2. Nitration | HNO₃ (fuming), H₂SO₄ | 0 - 5 | 1.5 | 75 - 85 | Pale yellow powder |

| 3. Deprotection | 6M HCl | 105 | 3.5 | 85 - 90 | Bright yellow/orange solid |

| 4. Cyclization | Ac₂O (excess) | 140 | 4.0 | 70 - 80 | Tan/Brown solid |

Conclusion

The synthesis of 3-methyl-5-nitroanthranilic acid and its derivatives requires strict adherence to regiochemical control and thermal management. By employing a transient N-acetylation strategy, researchers can bypass the oxidative liabilities of the primary amine, securing high yields of the C5-nitrated product. The resulting scaffold offers divergent pathways into benzoxazinone and quinazolinone libraries, cementing its value in pharmaceutical development.

References

-

Title: Product Class 21: Nitroarenes Source: Thieme E-Books & E-Journals URL: [Link]

-

Title: 2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 Source: PubChem URL: [Link]

Sources

- 1. 2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]

- 3. 2-Acetamido-3-methyl-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 5-methyl-4H-3,1-benzoxazin-4-one|High-Quality Research Chemical [benchchem.com]

Physicochemical Profiling of 2-Amino-3-methyl-5-nitrobenzoic Acid

Topic: : Acidity, Solubility, and Structural Insights Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Acidity, Solubility, and Structural Insights for Drug Development[1][2]

Executive Summary & Chemical Identity

2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 70343-14-5) represents a critical scaffold in medicinal chemistry, particularly as a precursor in the synthesis of benzodiazepines and kinase inhibitors.[1][2] Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group, the electron-donating amino group, and the sterically significant methyl substituent.[3]

This guide provides a rigorous analysis of its acidity constants (pKa), solubility profiles, and experimental characterization protocols, synthesizing theoretical predictions with empirical data from structural analogs to guide formulation and synthesis strategies.[4]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-Amino-3-methyl-5-nitrobenzoic acid |

| CAS Number | 70343-14-5 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Core Scaffold | Anthranilic Acid (2-Aminobenzoic acid) |

| Key Substituents | 3-Methyl (Steric/Inductive), 5-Nitro (Electronic withdrawing) |

Theoretical Framework: Electronic & Steric Effects

To understand the acidity of this molecule without a direct experimental dataset, we must deconstruct the electronic environment using Hammett substituent constants (

2.1 Substituent Interaction Logic

The acidity of the carboxylic acid (COOH) and the basicity of the amine (NH₂) are modified by the substituents:

-

5-Nitro Group (

):-

Effect on COOH: Located meta to the carboxylic acid.[1][2][3][4] It exerts a strong electron-withdrawing effect (Inductive and Resonance), stabilizing the carboxylate anion (

).[1][2] This lowers the pKa (increases acidity) significantly compared to anthranilic acid.[1][2][4][5] -

Effect on NH₂: Located para to the amino group.[1][2][3][4] It drastically reduces the electron density on the nitrogen lone pair via resonance delocalization.[4] This makes the amine extremely weakly basic , potentially suppressing zwitterion formation in aqueous media.[1][2][4]

-

-

3-Methyl Group (

):-

Effect on COOH: Located meta to the carboxylic acid.[1][2][3][4] Weakly electron-donating, which would theoretically slightly raise the pKa.

-

Effect on NH₂: Located ortho to the amino group.[1][2][3][4] This introduces steric hindrance , potentially twisting the amino group out of planarity with the benzene ring.[4] This deconjugation can paradoxically increase basicity by preventing lone-pair delocalization into the ring, but the strong pull of the 5-nitro group likely overrides this.[1]

-

2.2 Structural Equilibrium Diagram

The following Graphviz diagram illustrates the protonation states and the influence of substituents on the equilibrium.

Caption: Protonation equilibria of 2-Amino-3-methyl-5-nitrobenzoic acid showing the suppression of the cationic state by the 5-nitro group.[1]

Acidity (pKa) Profile

Based on Structure-Activity Relationship (SAR) analysis of closely related analogs (Anthranilic acid, 5-Nitroanthranilic acid, and 3-Methylbenzoic acid), the estimated pKa values are derived below.

3.1 Comparative pKa Data

| Compound | pKa (COOH) | pKa (NH₃⁺) | Structural Note |

| Anthranilic Acid | 2.05 | 4.95 | Reference standard.[1][2] Forms zwitterion. |

| 3-Nitrobenzoic Acid | 3.47 | N/A | Nitro group lowers pKa vs Benzoic (4.2).[1][2][4] |

| 5-Nitroanthranilic Acid | ~3.30* | < 1.0 | Amine basicity destroyed by NO₂. |

| 2-Amino-3-methyl-5-nitrobenzoic Acid | 3.45 ± 0.15 | ~0.5 - 1.0 | Target Molecule (Predicted) |

*Note: The pKa of ~3.30 for 5-nitroanthranilic acid often refers to the ionization of the neutral COOH to

3.2 Interpretation

For the target molecule, the carboxylic acid pKa is predicted to be in the range of 3.3 – 3.6 .[3][4][5]

-

Why higher than Anthranilic (2.05)? In unsubstituted anthranilic acid, the ammonium group (

) exerts a potent field effect that acidifies the COOH.[2][4][5] In the 5-nitro derivative, the amine is not protonated at pH > 1.[3] Therefore, the COOH ionization is that of a neutral aniline derivative, which is typically less acidic (higher pKa) than a cationic aniline derivative.[4][5] -

Implication: At physiological pH (7.4), the molecule will exist almost exclusively as the mono-anionic species (

).[1][2][4]

Solubility & Physical Properties

Nitro-substituted benzoic acids exhibit poor aqueous solubility due to strong crystal lattice energy driven by intermolecular hydrogen bonding and

Solubility Profile Estimates (at 25°C):

-

Water: Insoluble to Sparingly Soluble (< 0.5 mg/mL).[1][2][4]

-

0.1N HCl: Sparingly Soluble (Amine is too weakly basic to form a stable hydrochloride salt easily in water).[1][2][4][5]

Experimental Protocols

To validate these values in your laboratory, use the following self-validating protocols.

5.1 Protocol A: pKa Determination via Potentiometric Titration (Mixed Solvent)

Due to low aqueous solubility, pKa is best determined in a methanol/water mixture and extrapolated to zero organic solvent (Yasuda-Shedlovsky method).[2][5]

Reagents:

Workflow:

-

Preparation: Prepare three solutions of the analyte in 30%, 40%, and 50% (v/v) Methanol/Water containing 0.1 M KCl.

-

Titration: Titrate each solution with 0.1 M KOH under nitrogen atmosphere at 25°C. Record pH vs. Volume.

-

Calculation:

5.2 Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Workflow:

-

Saturation: Add excess solid analyte to 10 mL of buffer (pH 1.2, 4.0, 7.4) in amber glass vials.

-

Equilibration: Shake at 25°C for 24–48 hours.

-

Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze filtrate via HPLC-UV (Detection wavelength: ~335 nm, characteristic of nitroanilines).

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2][4]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][4] Gradient 5% B to 95% B over 10 min.

Implications in Drug Design

The presence of the 3-methyl and 5-nitro groups creates a unique electronic "push-pull" system on the anthranilic core.[1][3]

-

Synthetic Utility: The 5-nitro group is a versatile handle; it can be reduced to a primary amine (using

or -

Metabolic Stability: The electron-deficient ring (due to

) is resistant to oxidative metabolism (e.g., hydroxylation) at the 4 and 6 positions.[1][2]

Caption: Synthetic pathway utilizing the target molecule as a precursor for bioactive scaffolds.

References

-

National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 5125572, 2-Amino-3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

Odabasoglu, H. Y., et al. (2010).[2][3][4][5] 2-Amino-5-nitrobenzoic acid.[1][2][6][7] Acta Crystallographica Section E. Retrieved from [Link][2][5]

-

Perrin, D. D., & Dempsey, B. (1974).[2][4] Buffers for pH and Metal Ion Control. Chapman and Hall.[2][3][4] (Standard reference for pKa determination methods).

Sources

- 1. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-3-methyl-5-nitrobenzoic acid | C8H8N2O4 | CID 5125572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability & Decomposition Kinetics of Nitro-Substituted Anthranilic Acids

Technical Guide for Medicinal Chemistry & Process Safety

Executive Summary: The Ortho-Effect Paradox

In the design of drug scaffolds and dye intermediates, nitro-substituted anthranilic acids (NAAs) present a classic thermodynamic paradox. While the nitro group (

This guide provides a rigorous analysis of the thermodynamic stability of 3-, 4-, 5-, and 6-nitroanthranilic acids. It synthesizes crystallographic data, decomposition kinetics, and safety parameters to aid in the selection of stable isomers for pharmaceutical development.

Structural Determinants of Stability

The thermodynamic stability of NAAs is governed by the competition between intramolecular hydrogen bonding (IHB) and steric repulsion .

The Reference State: Anthranilic Acid

Anthranilic acid is stabilized by a strong 6-membered IHB ring between the amino hydrogen and the carbonyl oxygen. This planar conformation lowers the ground state energy (

Isomer-Specific Stability Profile

| Isomer | Structure | Stability Status | Primary Destabilizing Factor |

| 3-Nitro | Ortho to | Lowest | Steric Clash: The bulky nitro group at C3 forces the |

| 6-Nitro | Ortho to | Low | Steric/Electrostatic: Direct repulsion between the nitro oxygens and the carboxyl group facilitates |

| 5-Nitro | Para to | High | Resonance: The nitro group withdraws density from the ring, strengthening the C1-COOH bond against electrophilic attack. |

| 4-Nitro | Meta to | Highest | Optimal Packing: Minimal steric interference allows for robust intermolecular H-bonding networks in the crystal lattice. |

Visualization of Stability Factors

The following diagram illustrates the competing forces governing the stability of these isomers.

Figure 1: Stability hierarchy of nitro-substituted anthranilic acids based on steric and electronic effects.

Decomposition Kinetics: The Decarboxylation Pathway

The primary decomposition pathway for NAAs is thermal decarboxylation. Understanding this mechanism is vital for process safety, particularly during recrystallization or drying steps.

Mechanism

The reaction proceeds via a bimolecular electrophilic substitution (

-

Zwitterion Formation: The neutral acid exists in equilibrium with its zwitterion.

-

Proton Attack: A proton (from solvent or another acid molecule) attacks the C1 carbon (the ring carbon holding the carboxyl group).

-

Transition State: The

hybridization at C1 is disrupted. - Loss: The C1-C bond breaks, releasing carbon dioxide.

The Hammett Paradox

Standard Hammett plots predict that electron-withdrawing groups (like

-

Observation: 4-Nitro and 5-Nitro isomers indeed decarboxylate slower than unsubstituted anthranilic acid.

-

Exception: 3-Nitro and 6-Nitro isomers decarboxylate faster or at lower temperatures due to the Ortho Effect , where steric strain lowers the energy barrier for the leaving group (

).

Kinetic Parameters (Comparative)

Based on DSC/TGA data of analogous nitrobenzoic acids:

-

Reaction Order:

-th order (typically -

Activation Energy (

):-

Stable isomers (4-, 5-):

-

Unstable isomers (3-, 6-):

-

-

Onset Temperature (

):-

4-Nitroanthranilic acid:

(Melting/Decomp) -

3-Nitroanthranilic acid: Significantly lower, often showing degradation prior to melting.

-

Experimental Characterization Protocols

To validate the stability of a specific lot or isomer, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Weigh 2–4 mg of dried sample into a gold-plated high-pressure crucible (to prevent catalytic effects of aluminum and contain gases).

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Ramp: Heat from 30°C to 400°C at rates (

) of 2, 5, and 10 °C/min. -

Analysis:

-

Identify the endothermic melting peak (

). -

Identify the exothermic decomposition peak (

). -

Safety Rule: If

, the material poses a high thermal runaway risk during processing.

-

Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the enthalpy of solution (

-

Solvents: Measure solubility in Acetone, Ethyl Acetate, and Ethanol (Solubility typically: Acetone > EtOAc > EtOH).

-

Method: Isothermal saturation method at

. -

Calculation: Plot

vs-

Note: Dissolution is typically endothermic (

) and spontaneous (

-

Safety & Handling: Thermal Runaway Risks

Nitro-substituted aromatics are energetic materials. The decomposition enthalpy (

Critical Safety Parameters

-

SADT (Self-Accelerating Decomposition Temperature): Must be determined for bulk storage. For 4-nitroanthranilic acid, ensure storage is at least 50°C below

. -

Shock Sensitivity: While generally stable, the presence of metal impurities can sensitize nitro-compounds. Use non-metallic spatulas and grounded equipment.

Decomposition Pathway Diagram

The following graph details the chemical transformation during thermal failure.

Figure 2: Thermal decomposition pathway via decarboxylation.

References

-

Dunn, G. E., & Dayal, S. K. (1970). Mechanism of decarboxylation of substituted anthranilic acids at high acidity. Canadian Journal of Chemistry, 48(21), 3349–3353. Link

-

Li, H., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method.[2][3] Química Nova, 48(3).[2] Link

-

NIST Chemistry WebBook. 4-Nitroanthranilic acid: Phase change data and Thermochemistry. Link

-

Shaikh, R., et al. (2016). Solubility of N-phenylanthranilic acid in nine organic solvents: Determination and modelling.[4] The Journal of Chemical Thermodynamics, 102, 365-373. Link

-

Bilton, C., et al. (2000). Intramolecular hydrogen bonding in crystal structures.[5] Acta Crystallographica Section B, 56(4), 849-856. Link

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC). Link

Sources

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Sci-Hub. Solubility of N-phenylanthranilic acid in nine organic solvents from T= (283.15 to 318.15) K: Determination and modelling / The Journal of Chemical Thermodynamics, 2016 [sci-hub.red]

- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

Methodological & Application

Application Note: Synthetic Pathways for 8-Methyl-6-Nitroquinazolin-4(3H)-one Scaffolds

Executive Summary

This guide details the synthetic protocols for converting 2-Amino-3-methyl-5-nitrobenzoic acid into functionalized quinazoline scaffolds. The presence of the 3-methyl group (ortho to the amine) and the 5-nitro group (meta to the amine) creates a unique electronic and steric environment that distinguishes this substrate from standard anthranilic acid.

This protocol prioritizes two methodologies:

-

Method A (Direct Cyclocondensation): The "Golden Path" for generating the core 8-methyl-6-nitroquinazolin-4(3H)-one utilizing formamide.

-

Method B (Benzoxazinone Intermediate): A versatile modular route for accessing 2,3-disubstituted derivatives via a benzoxazinone intermediate.

Strategic Analysis & Retrosynthesis

Structural Considerations

-

Steric Hindrance (The "Orth-Effect"): The methyl group at position 3 is ortho to the nucleophilic amino group. This increases the energy barrier for the initial nucleophilic attack on the electrophilic carbon source (e.g., formamide or acetic anhydride). Expert Insight: Expect reaction times to be 20–30% longer than unsubstituted anthranilic acid protocols.

-

Electronic Deactivation: The 5-nitro group is a strong electron-withdrawing group (EWG), which reduces the nucleophilicity of the amine.

-

Numbering Transformation:

-

Substrate: 2-Amino-3-methyl-5-nitrobenzoic acid.

-

Product: 8-methyl-6-nitroquinazolin-4(3H)-one .

-

Benzoate C1

Quinazoline C4 (Carbonyl) -

Benzoate N2

Quinazoline N1 -

Benzoate C3-Me

Quinazoline C8-Me -

Benzoate C5-NO

-

-

Reaction Pathway Diagram

Caption: Divergent synthesis pathways. Method A yields the parent scaffold; Method B allows 2,3-substitution.

Experimental Protocols

Method A: The Niementowski Cyclocondensation

Target: 8-Methyl-6-nitroquinazolin-4(3H)-one

This is the most robust method for creating the core scaffold. The reaction utilizes formamide as both solvent and reagent.[1]

Reagents & Equipment

-

Precursor: 2-Amino-3-methyl-5-nitrobenzoic acid (10.0 mmol, 1.96 g)

-

Reagent/Solvent: Formamide (10 mL, ~15 equiv.) – Must be fresh/dry.

-

Catalyst (Optional but Recommended): Ammonium acetate (0.5 equiv.) or catalytic Iodine (5 mol%) to accelerate the reaction due to steric hindrance.

-

Apparatus: 50 mL Round Bottom Flask (RBF), Reflux condenser, Oil bath/Heating mantle.

Step-by-Step Procedure

-

Setup: Charge the RBF with 1.96 g of the starting acid. Add 10 mL of formamide.

-

Critical Check: If using a catalyst (e.g., Iodine), add it now.

-

-

Reaction: Heat the mixture to 140–150°C .

-

Observation: The solid acid will dissolve, and the solution will darken. Water vapor will evolve.

-

Duration: Maintain reflux for 6–8 hours . (Standard anthranilic acid takes ~4h; the 3-methyl group requires extended time).

-

Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM). Look for the disappearance of the fluorescent acid spot.

-

-

Quench & Precipitation:

-

Cool the reaction mixture to ~80°C.

-

Pour the warm mixture slowly into 50 mL of ice-cold water with vigorous stirring.

-

The quinazolinone will precipitate as a tan/brown solid.

-

-

Isolation:

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Filter via Büchner funnel.[1]

-

Wash: Wash the cake 3x with water (to remove excess formamide) and 1x with cold ethanol (to remove impurities).

-

-

Purification: Recrystallize from DMF/Ethanol (1:1) or glacial acetic acid if high purity is required.

Expected Yield: 75–85% Characterization:

-

1H NMR (DMSO-d6): Singlet at ~8.1 ppm (H-2 proton of pyrimidine ring); Singlet at ~2.4-2.6 ppm (Methyl group).

Method B: The Benzoxazinone Route (For Derivatives)

Target: 2-Methyl-8-methyl-6-nitroquinazolin-4(3H)-one (or 3-substituted analogs)

This method is preferred if you need to introduce a substituent at the 2-position (using acetic anhydride) or the 3-position (using a primary amine in the second step).

Step 1: Synthesis of Benzoxazinone Intermediate

-

Reagents: 2-Amino-3-methyl-5-nitrobenzoic acid (10 mmol) + Acetic Anhydride (5 mL, excess).

-

Procedure: Reflux the mixture for 1–2 hours . The reaction is usually fast.

-

Workup: Concentrate under reduced pressure or cool to precipitate the 8-methyl-6-nitro-2-methyl-4H-3,1-benzoxazin-4-one .

-

Yield: Quantitative. This intermediate is moisture sensitive; use immediately or store in a desiccator.

Step 2: Aminolysis & Recyclization

-

Reagents: Benzoxazinone intermediate (from Step 1) + Primary Amine (e.g., Aniline, Methylamine) (1.1 equiv).

-

Solvent: Ethanol or Glacial Acetic Acid.

-

Procedure: Reflux for 3–5 hours.

-

Isolation: Pour into ice water, filter, and recrystallize from Ethanol.

Quantitative Data Summary

| Parameter | Method A (Formamide) | Method B (Benzoxazinone) |

| Target Product | Unsubstituted (C2-H) | 2-Methyl / 2,3-Disubstituted |

| Temperature | 150°C | 120°C (Reflux Acetic Acid) |

| Time | 6–8 Hours | 2 Steps (2h + 4h) |

| Yield (Typical) | 75–85% | 60–75% (Overall) |

| Atom Economy | High | Moderate (Loss of Acetate) |

| Key Challenge | Removal of Formamide | Moisture sensitivity of intermediate |

Troubleshooting & Expert Tips

-

Problem: Low Yield in Method A.

-

Root Cause: Incomplete cyclization due to the 3-methyl steric hindrance.

-

Solution: Add sulfamic acid (10 mol%) or iodine (5 mol%) as a catalyst. Use microwave irradiation (180°C, 15 mins) if available to overcome the activation barrier.

-

-

Problem: Product is sticky/oily.

-

Root Cause: Residual formamide.

-

Solution: Formamide has a high boiling point (210°C). Wash the crude solid thoroughly with water, then triturate with diethyl ether.

-

-

Safety Note: The starting material contains a nitro group.[8][9] While generally stable, avoid heating dry solids to decomposition. Perform all reactions in a fume hood due to ammonia/formamide vapors.

References

-

Niementowski, S. (1895). Syntheses of Quinazoline Derivatives.[1][2][10][11][12][13][14][15] Journal für Praktische Chemie.

-

Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid and amides.[3][13][16][17][18] Tetrahedron.[16]

-

Alexandre, F. R., et al. (2003). Microwave-assisted synthesis of quinazolines.[1][16] Tetrahedron Letters.[11]

-

BenchChem Application Note. (2025). Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[1][12][13][17]

-

ChemicalBook. (2024). Product entry: 2-Amino-5-nitrobenzoic acid synthesis and derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 8. orgsyn.org [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinazoline synthesis [organic-chemistry.org]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 18. rps.mui.ac.ir [rps.mui.ac.ir]

Application Notes and Protocols for Utilizing 2-Amino-3-methyl-5-nitrobenzoic Acid as a Versatile Scaffold in Drug Design

Introduction: The Strategic Advantage of the 2-Amino-3-methyl-5-nitrobenzoic Acid Scaffold

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 2-Amino-3-methyl-5-nitrobenzoic acid scaffold has emerged as a privileged starting point for the synthesis of a diverse array of bioactive molecules. Its inherent structural features—an electron-rich aromatic ring, a nucleophilic amino group, an ionizable carboxylic acid, and a strategically placed nitro group—provide a rich tapestry of chemical handles for molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties.

The strategic positioning of the methyl group at the 3-position introduces a subtle yet significant steric and electronic perturbation that can influence ligand-target interactions and metabolic stability. The ortho-relationship between the amino and carboxylic acid groups is a classic precursor for the construction of fused heterocyclic systems, most notably quinazolinones, which are prominent in a multitude of clinically approved drugs. Furthermore, the para-relationship of the nitro group to the amino group, and meta to the carboxylic acid, significantly influences the electronic character of the scaffold, rendering adjacent positions susceptible to further functionalization and providing a handle for reduction to a second amino group, thereby opening avenues for diverse derivatization strategies.

This comprehensive guide provides detailed application notes and experimental protocols for leveraging the 2-Amino-3-methyl-5-nitrobenzoic acid scaffold in the design and synthesis of novel therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to exploit the synthetic versatility and biological potential of this valuable building block.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of the scaffold is fundamental to its effective utilization in drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| Appearance | Yellow to orange crystalline powder | --- |

| Melting Point | >300 °C (decomposes) | --- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | --- |

| pKa (Carboxylic Acid) | ~3-4 (estimated) | --- |

| logP | 1.5 (calculated) |

Strategic Applications in Medicinal Chemistry

The 2-Amino-3-methyl-5-nitrobenzoic acid scaffold is a versatile platform for the development of a wide range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Agents: Targeting Kinases and Cell Proliferation

The quinazolinone core, readily accessible from 2-Amino-3-methyl-5-nitrobenzoic acid, is a well-established pharmacophore in oncology. Many quinazolinone-based drugs exert their anticancer effects by inhibiting key protein kinases involved in cancer cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The 7-methyl and 5-nitro substituents on the quinazolinone ring, derived from the starting scaffold, can be strategically utilized to modulate kinase inhibitory activity and selectivity.

Causality Behind Experimental Choices: The synthesis of a library of 2-substituted-7-methyl-5-nitroquinazolin-4(3H)-ones allows for the exploration of the "selectivity pocket" of various kinases. The substituent at the 2-position can be varied to interact with different amino acid residues in the ATP-binding site, while the methyl and nitro groups provide additional points of interaction and influence the overall electronic and steric profile of the molecule.

Antimicrobial Agents: Disrupting Bacterial Cell Wall Synthesis and Other Essential Processes

Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents. The mechanism of action can vary, but some derivatives have been shown to interfere with bacterial cell wall synthesis or inhibit other essential bacterial enzymes. The nitro group on the scaffold is a known pharmacophore in various antimicrobial agents, and its presence can enhance the antimicrobial potency of the resulting quinazolinone derivatives.

Causality Behind Experimental Choices: The synthesis of quinazolinones with diverse substitutions at the 2- and 3-positions allows for the modulation of their antimicrobial spectrum and potency. The introduction of lipophilic or hydrogen-bonding moieties can enhance cell permeability and target engagement in bacteria.

Central Nervous System (CNS) Agents: Modulating Neurotransmitter Receptors

The 2-aminobenzoic acid core is also a key component in the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[2] By reacting 2-Amino-3-methyl-5-nitrobenzoic acid with appropriate reagents, novel benzodiazepine derivatives with potentially unique CNS activity profiles can be generated.